molecular formula C19H20O5 B12559527 benzoic acid;2-[(4-methyl-3,6-dihydro-2H-pyran-3-yl)oxy]phenol CAS No. 184013-79-4

benzoic acid;2-[(4-methyl-3,6-dihydro-2H-pyran-3-yl)oxy]phenol

Cat. No.: B12559527
CAS No.: 184013-79-4
M. Wt: 328.4 g/mol
InChI Key: YJYLYGGYDUOQMK-UHFFFAOYSA-N
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Description

Benzoic acid;2-[(4-methyl-3,6-dihydro-2H-pyran-3-yl)oxy]phenol is an organic compound that features a benzoic acid moiety linked to a phenol group through a 4-methyl-3,6-dihydro-2H-pyran-3-yl ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid;2-[(4-methyl-3,6-dihydro-2H-pyran-3-yl)oxy]phenol typically involves the reaction of 2-hydroxybenzoic acid with 4-methyl-3,6-dihydro-2H-pyran-3-ol in the presence of an acid catalyst. The reaction conditions often include refluxing the reactants in an appropriate solvent such as toluene or ethanol to facilitate the etherification process.

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid;2-[(4-methyl-3,6-dihydro-2H-pyran-3-yl)oxy]phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of benzyl alcohol derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Benzoic acid;2-[(4-methyl-3,6-dihydro-2H-pyran-3-yl)oxy]phenol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant properties due to the phenolic group.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of polymers and resins due to its structural stability.

Mechanism of Action

The mechanism of action of benzoic acid;2-[(4-methyl-3,6-dihydro-2H-pyran-3-yl)oxy]phenol involves its interaction with various molecular targets. The phenolic group can donate hydrogen atoms, acting as an antioxidant. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their function. The pyran ring provides structural rigidity, enhancing the compound’s stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid: A simpler compound with similar carboxylic acid functionality.

    Phenol: Contains a hydroxyl group attached to an aromatic ring, similar to the phenolic part of the compound.

    4-methyl-3,6-dihydro-2H-pyran-3-ol: Shares the pyran ring structure.

Uniqueness

Benzoic acid;2-[(4-methyl-3,6-dihydro-2H-pyran-3-yl)oxy]phenol is unique due to the combination of these functional groups, which confer distinct chemical and physical properties

Properties

CAS No.

184013-79-4

Molecular Formula

C19H20O5

Molecular Weight

328.4 g/mol

IUPAC Name

benzoic acid;2-[(4-methyl-3,6-dihydro-2H-pyran-3-yl)oxy]phenol

InChI

InChI=1S/C12H14O3.C7H6O2/c1-9-6-7-14-8-12(9)15-11-5-3-2-4-10(11)13;8-7(9)6-4-2-1-3-5-6/h2-6,12-13H,7-8H2,1H3;1-5H,(H,8,9)

InChI Key

YJYLYGGYDUOQMK-UHFFFAOYSA-N

Canonical SMILES

CC1=CCOCC1OC2=CC=CC=C2O.C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

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